molecular formula C28H42O5Si B1374793 (3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 587869-81-6

(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No. B1374793
CAS RN: 587869-81-6
M. Wt: 486.7 g/mol
InChI Key: HCFDVFAZKOSMJZ-ZLFMQQKDSA-N
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Description

(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a useful research compound. Its molecular formula is C28H42O5Si and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis Applications

  • Synthesis of Oxabicyclooctane Derivatives : The compound has been utilized in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, which are precursors for several protected 2,6-anhydrohepturonic acid derivatives (Gerber & Vogel, 2001).

Molecular Structure and Synthesis

  • Synthesis of Cyclopentane Derivatives : Research includes the synthesis of new cyclopentane derivatives like "(–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate" (Gimazetdinov et al., 2016).

  • Key Building Blocks in Prostaglandin Synthesis : The compound serves as a key building block in approaches to synthesize compounds like 15-deoxy-Δ12,14-prostaglandin J2 (Gimazetdinov et al., 2019).

Advanced Organic Chemistry

  • Synthesis of 2H-Cyclopenta[b]furan Derivatives : It's used in reactions leading to the formation of various 2H-cyclopenta[b]furan derivatives, which undergo different chemical transformations (Campbell et al., 1989).

  • Synthesis of Carbasugars : A study on the synthesis of anellated carbasugars from (--)-quinic acid utilized a similar compound (Herrera et al., 2003).

  • Cyclization and Dimerization Studies : The compound has been examined for its reactivity and dimerization products in intramolecular carbocyclization studies (Gimazetdinov et al., 2017).

Crystal Structure Analysis

  • Crystal Structure Determination : Crystal structure determination of various related compounds helps understand the molecular arrangement and bonding (Wang et al., 2011).

Furan Synthesis and Modifications

  • Substituted β-Fluorofurans Synthesis : Its derivatives have been used in the room temperature syntheses of substituted β-fluorofurans (Li et al., 2012).

  • Furan-Based Dimerization Products : Studying the effects of α-tert-butyl group substitution on the reactivity and dimerization products of furan-based o-quinodimethanes (Trahanovsky et al., 1994).

Optically Active Synthesis

  • Optically Active Methylene Lactone Synthesis : The compound has been used in the stereoselective synthesis of optically active methylene lactone, a key intermediate for the synthesis of 1,2-oxidized furofuran lignan (Yamauchi et al., 1999).

properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O5Si/c1-7-8-10-15-21(33-34(5,6)28(2,3)4)16-17-22-23-18-26(29)31-25(23)19-24(22)32-27(30)20-13-11-9-12-14-20/h9,11-14,16-17,21-25H,7-8,10,15,18-19H2,1-6H3/t21-,22+,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFDVFAZKOSMJZ-ZLFMQQKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743336
Record name (3aR,4R,5R,6aS)-4-[(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}oct-1-en-1-yl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

CAS RN

587869-81-6
Record name (3aR,4R,5R,6aS)-4-[(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}oct-1-en-1-yl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 2
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(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 3
Reactant of Route 3
(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 4
Reactant of Route 4
(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 6
Reactant of Route 6
(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

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